N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate
Overview
Description
N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is a chemical compound that features a naphthalene ring attached to an ethane-1,2-diamine moiety, which is further complexed with oxalate ions. This compound is of interest in various scientific and industrial applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting naphthalen-1-ylamine with ethylenediamine in the presence of oxalic acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance production efficiency and ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the oxalate group.
Substitution Products: Derivatives where the oxalate group is replaced by other functional groups.
Scientific Research Applications
Chemistry: N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound has been investigated for its biological activity, including its potential use as a chelating agent to bind metal ions in biological systems. It may also be explored for its antimicrobial properties.
Medicine: Research is ongoing to determine the therapeutic potential of this compound, particularly in the treatment of metal ion-related disorders. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In biological systems, its chelating properties allow it to bind metal ions, potentially influencing biological processes.
Molecular Targets and Pathways Involved:
Catalysis: Coordination to metal centers, formation of reactive intermediates.
Biological Systems: Binding to metal ions, influencing metal ion homeostasis and biological processes.
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Similar structure but with dihydrochloride instead of oxalate.
N1-(Naphthalen-1-yl)-N4,N4-bis(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine: More complex structure with additional phenyl and naphthalene groups.
Uniqueness: N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is unique due to its specific combination of naphthalene and ethane-1,2-diamine moieties complexed with oxalate. This combination provides distinct chemical and physical properties that are not found in similar compounds.
Properties
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDVHNMBIRJYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703597 | |
Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72704-20-2 | |
Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.